molecular formula C24H22N4O4S B2499478 5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876942-72-2

5-(furan-2-yl)-2-methanesulfonyl-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No.: B2499478
CAS No.: 876942-72-2
M. Wt: 462.52
InChI Key: HOEHWDCHUUSWJE-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that features a unique structure combining furan, methanesulfonyl, methoxyphenyl, and bipyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the methanesulfonyl group can yield methyl derivatives.

Scientific Research Applications

5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the specific application. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bipyrazole derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets 5-(furan-2-yl)-2-methanesulfonyl-3’-(4-methoxyphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole apart is its combination of functional groups, which provides a unique set of chemical and biological properties

Properties

IUPAC Name

4-[5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methoxyphenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-31-19-12-10-17(11-13-19)24-20(16-27(26-24)18-7-4-3-5-8-18)22-15-21(23-9-6-14-32-23)25-28(22)33(2,29)30/h3-14,16,22H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEHWDCHUUSWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC=CO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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